Normirtazapine (N-desmethylmirtazapine), CAS 61337-68-6, is the primary active N-demethylated metabolite of the atypical tetracyclic antidepressant mirtazapine. In procurement and laboratory contexts, it is primarily sourced as a high-purity analytical reference standard for Therapeutic Drug Monitoring (TDM), pharmacokinetic profiling, and cytochrome P450 (CYP3A4 and CYP1A2) metabolism assays. Unlike the parent drug, normirtazapine provides a direct quantitative window into patient adherence, metabolic phenotyping, and drug-drug interactions, making its precise quantification a mandatory component of modern psychiatric LC-MS/MS and HPLC workflows [1].
Substituting normirtazapine with generic internal standards or measuring only the parent mirtazapine severely compromises clinical and pharmacokinetic data integrity. The AGNP Consensus Guidelines explicitly require the quantification of normirtazapine alongside the parent drug to accurately interpret CYP3A4/CYP1A2 enzyme induction or inhibition and to verify patient adherence. Furthermore, utilizing other metabolites like 8-hydroxymirtazapine or mirtazapine-N-oxide as proxies is invalid, as they represent entirely different enzymatic pathways (CYP2D6) or lack pharmacological activity [1]. Consequently, procuring pure normirtazapine is non-negotiable for establishing valid metabolite-to-parent concentration ratios in validated TDM assays [2].
In validated HPLC and LC-MS/MS assays for therapeutic drug monitoring, normirtazapine must be quantified alongside mirtazapine to establish accurate steady-state profiles. Clinical data demonstrates that following a 15-mg dose, median plasma concentrations are 37 ng/mL for mirtazapine and 20 ng/mL for normirtazapine [1].
| Evidence Dimension | Steady-state median plasma concentration (15-mg dose) |
| Target Compound Data | 20 ng/mL (Normirtazapine) |
| Comparator Or Baseline | 37 ng/mL (Mirtazapine) |
| Quantified Difference | Normirtazapine maintains a distinct, quantifiable plasma presence at approximately 54% of the parent drug's concentration, requiring its own dedicated calibration curve. |
| Conditions | HPLC with fluorescence detection or LC-MS/MS of human plasma samples. |
Procurement of high-purity normirtazapine is strictly required to construct accurate calibration curves for multiplexed TDM assays that cannot rely on parent-drug data alone.
While mirtazapine is the primary therapeutic agent, normirtazapine retains significant pharmacological activity as an antagonist at alpha-2 adrenergic, 5-HT2, and 5-HT3 receptors. It is estimated to contribute 3-10% to the overall pharmacological effect of the drug, whereas other metabolites like mirtazapine-N-oxide are completely inactive [1].
| Evidence Dimension | Contribution to overall antidepressant activity |
| Target Compound Data | 3-10% of overall pharmacological effect |
| Comparator Or Baseline | Mirtazapine-N-oxide (0% / inactive) |
| Quantified Difference | Normirtazapine retains a measurable 3-10% activity contribution, making it the primary active metabolite compared to the inactive N-oxide pathway. |
| Conditions | In vivo pharmacological modeling and receptor binding assays. |
Researchers studying the holistic receptor occupancy and neuropharmacology of mirtazapine must procure normirtazapine to account for its active baseline contribution, rather than dismissing it as an inactive byproduct.
Normirtazapine demonstrates excellent penetration into the central nervous system, making it a highly reliable biomarker for brain exposure. In clinical studies measuring cerebrospinal fluid (CSF) and blood serum, normirtazapine showed a stronger linear correlation to the daily administered dose (r = +0.732) than the parent mirtazapine (r = +0.631) [1].
| Evidence Dimension | Correlation coefficient (r) between daily dose and CSF concentration |
| Target Compound Data | r = +0.732 (Normirtazapine) |
| Comparator Or Baseline | r = +0.631 (Mirtazapine) |
| Quantified Difference | Normirtazapine exhibits a 16% stronger linear correlation to the administered dose in CSF compared to the parent drug. |
| Conditions | Serum and CSF concentration measurements in patients treated with 7.5–60 mg daily doses. |
For neurochemical research and CNS drug development, normirtazapine serves as a superior, highly predictable quantitative biomarker for central nervous system exposure.
Normirtazapine is primarily formed via N-demethylation mediated by CYP3A4 and CYP1A2. The ratio of normirtazapine to mirtazapine in plasma is a critical metric for evaluating the capacity of these specific cytochrome P450 enzymes. In contrast, the 8-hydroxy metabolite is primarily dependent on CYP2D6[1].
| Evidence Dimension | Cytochrome P450 pathway dependency |
| Target Compound Data | CYP3A4 and CYP1A2 (Normirtazapine formation) |
| Comparator Or Baseline | CYP2D6 (8-hydroxymirtazapine formation) |
| Quantified Difference | Normirtazapine isolates CYP3A4/1A2 activity, whereas 8-hydroxymirtazapine isolates CYP2D6 activity, providing orthogonal metabolic data. |
| Conditions | In vitro liver microsome assays and in vivo pharmacokinetic phenotyping. |
Toxicology and metabolism labs must procure normirtazapine specifically to monitor CYP3A4/1A2-mediated drug-drug interactions, which cannot be tracked using CYP2D6-dependent metabolites.
Normirtazapine is essential as a primary calibration standard in clinical laboratories performing TDM for psychiatric patients. Because the AGNP guidelines recommend monitoring the metabolite-to-parent ratio to verify adherence and identify rapid/poor metabolizers, analytical labs must procure high-purity normirtazapine to validate their HPLC and LC-MS/MS assays .
In pharmaceutical development and toxicology, normirtazapine is utilized as a specific marker for CYP3A4 and CYP1A2 enzymatic activity. By measuring the conversion rate of mirtazapine to normirtazapine in human liver microsomes or in vivo models, researchers can accurately quantify the inhibitory or inductive effects of co-administered drugs on these specific pathways[1].
Due to its strong linear correlation with daily dosing in cerebrospinal fluid (r = +0.732), normirtazapine is an optimal analytical target for researchers modeling blood-brain barrier penetration and central nervous system exposure of tetracyclic antidepressants. It provides a more predictable dose-response biomarker in CSF than the parent drug itself [2].